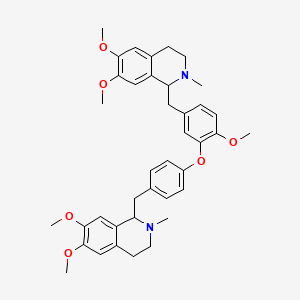
Stilbene dicarboxylic acid chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stilbene dicarboxylic acid chloride is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene structure. Stilbene derivatives are known for their valuable properties, including antioxidant, anticancer, and anti-diabetic activities
Preparation Methods
Synthetic Routes and Reaction Conditions
Stilbene dicarboxylic acid chloride can be synthesized through several methods. One common approach involves the reaction of stilbene dicarboxylic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid groups are converted into acid chlorides . This method is efficient and widely used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Stilbene dicarboxylic acid chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride groups can be replaced by nucleophiles such as amines, alcohols, or thiols, forming corresponding amides, esters, or thioesters.
Oxidation and Reduction: The stilbene core can undergo redox reactions, particularly in the presence of phenolic hydroxyl groups, leading to the formation of stilbene dimers and other oxidation products.
Addition Reactions: The double bond in the stilbene structure can participate in addition reactions, such as bromination, resulting in dibromo derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Bromine (Br2): Employed in addition reactions to the double bond.
Various Nucleophiles: Including amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides, Esters, and Thioesters: From nucleophilic substitution reactions.
Dibromo Derivatives: From addition reactions with bromine.
Oxidation Products: Such as stilbene dimers.
Scientific Research Applications
Stilbene dicarboxylic acid chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of stilbene dicarboxylic acid chloride involves its reactivity with various nucleophiles and its ability to undergo redox reactions. The presence of phenolic hydroxyl groups enhances its antioxidant activity by forming oxyl radicals, which are then transformed into neutral compounds . Additionally, its ability to form stable complexes with metals makes it valuable in the synthesis of MOFs .
Comparison with Similar Compounds
Stilbene dicarboxylic acid chloride can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anticancer properties.
Pterostilbene: Exhibits similar biological activities but with higher bioavailability.
Combretastatin: A potent anticancer agent with a different mechanism of action.
These compounds share the core stilbene structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
Molecular Formula |
C16H10Cl2O2 |
|---|---|
Molecular Weight |
305.2 g/mol |
IUPAC Name |
(E)-2,3-diphenylbut-2-enedioyl dichloride |
InChI |
InChI=1S/C16H10Cl2O2/c17-15(19)13(11-7-3-1-4-8-11)14(16(18)20)12-9-5-2-6-10-12/h1-10H/b14-13+ |
InChI Key |
NMDLEWKKKQGPCX-BUHFOSPRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(=O)Cl)/C(=O)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


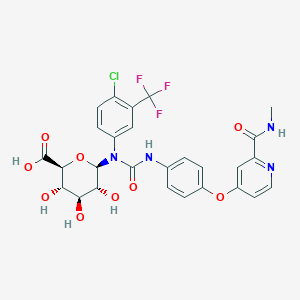
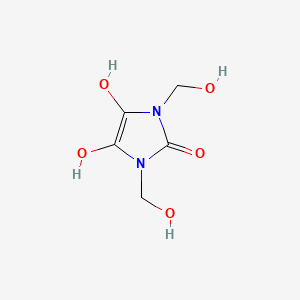
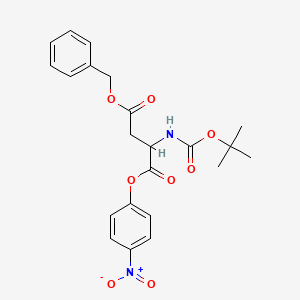
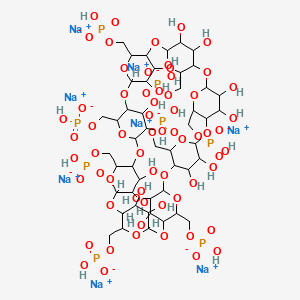
![6-hydroxy-5-[(E)-(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13402025.png)
![7-[2-(3-Hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B13402027.png)
![2,2',7,7'-Tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B13402029.png)

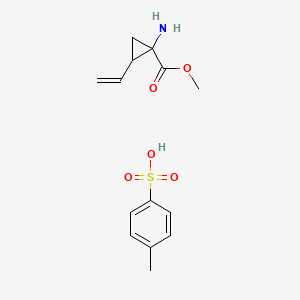
![N-cyclohexylcyclohexanamine;3-methoxy-2-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B13402065.png)
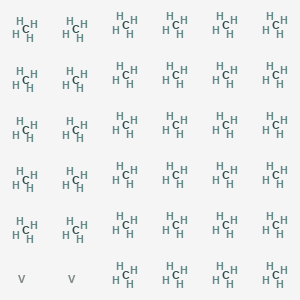
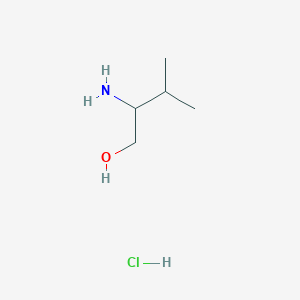
![Sodium;6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13402079.png)
